molecular formula C30H43N3O6 B1245393 Dimethyl-PGE2-pbase CAS No. 62845-71-0

Dimethyl-PGE2-pbase

Cat. No.: B1245393
CAS No.: 62845-71-0
M. Wt: 541.7 g/mol
InChI Key: PKMLAURFVOXJGV-UCVYYBDESA-N
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Description

Dimethyl-PGE2-pbase, also known as this compound, is a useful research compound. Its molecular formula is C30H43N3O6 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

62845-71-0

Molecular Formula

C30H43N3O6

Molecular Weight

541.7 g/mol

IUPAC Name

[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C30H43N3O6/c1-4-5-18-30(2,3)27(36)17-16-24-23(25(34)19-26(24)35)10-8-6-7-9-11-28(37)39-22-14-12-21(13-15-22)20-32-33-29(31)38/h6,8,12-17,20,23-24,26-27,35-36H,4-5,7,9-11,18-19H2,1-3H3,(H3,31,33,38)/b8-6-,17-16+,32-20+/t23-,24-,26-,27-/m1/s1

InChI Key

PKMLAURFVOXJGV-UCVYYBDESA-N

SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O

Synonyms

16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester
dimethyl-PGE2-PBASE

Origin of Product

United States

Scientific Research Applications

Hematopoietic Stem Cell Enhancement

Dimethyl-PGE2 has shown significant potential in enhancing hematopoietic stem cell (HSC) engraftment and proliferation. Research indicates that dimethyl-PGE2 increases the number of HSCs during transplantation procedures, particularly using human cord blood stem cells.

  • Key Findings :
    • In preclinical studies, treatment with dimethyl-PGE2 resulted in a 2 to 4-fold increase in HSC numbers without negatively impacting their differentiation or self-renewal capabilities .
    • Enhanced colony formation was observed in vitro, with significant increases in hematopoietic colony types following treatment with dimethyl-PGE2 .

Table 1: Effects of Dimethyl-PGE2 on Hematopoietic Stem Cells

Study ReferenceTreatment DurationHSC IncreaseColony Formation Enhancement
North et al. (2007)Short ex vivo exposure2-4 timesSignificant increase
Hoggatt et al. (2009)Various time pointsNo negative impact on differentiationEnhanced multi-lineage potential

Radioprotection

Dimethyl-PGE2 has demonstrated protective effects against ionizing radiation. In a study involving CD2F1 male mice, administration of dimethyl-PGE2 prior to gamma irradiation increased survival rates significantly.

  • Key Findings :
    • The LD50/30 survival rate improved from 9.39 Gy in control animals to 16.14 Gy in treated groups, indicating effective radioprotection .
    • The timing and dosage of dimethyl-PGE2 were critical for maximizing protective effects.

Table 2: Radioprotective Effects of Dimethyl-PGE2

Dosage (μg)Time Before Irradiation (min)Survival Rate (%)
10590
4030Significant increase

Gastroprotective Effects

Dimethyl-PGE2 has been studied for its gastroprotective properties, particularly in preventing gastric acid secretion and ulcer formation.

  • Key Findings :
    • Topical application of dimethyl-PGE2 significantly inhibited gastric acid secretion in animal models, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

Table 3: Gastroprotective Effects of Dimethyl-PGE2

Application MethodDosage (μg)Result
Topical25Prevented acid secretion

Immunomodulatory Effects

Research indicates that dimethyl-PGE2 can modulate immune responses, particularly by suppressing T-cell activation.

  • Key Findings :
    • In vitro studies showed that dimethyl-PGE2 reduced the concanavalin A response of mouse spleen cells by approximately 38% , indicating its role as an immunosuppressant .

Table 4: Immunomodulatory Effects of Dimethyl-PGE2

Immune Response AssayEffect (%) Reduction
Concanavalin A response38

Case Study 1: Enhancing Hematopoietic Stem Cell Transplantation

A study conducted on rhesus macaques demonstrated that dimethyl-PGE2 treatment prior to transplantation led to improved engraftment rates and multi-lineage repopulation without adverse effects on HSC functionality over one year post-infusion .

Case Study 2: Radioprotection in Mice

In a controlled experiment, mice treated with dimethyl-PGE2 showed markedly improved survival rates when exposed to lethal doses of radiation compared to untreated controls. This suggests potential applications in protecting normal tissues during cancer therapies involving radiation .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
MethylationMethyl iodide, K₂CO₃, DMFIntroduce methyl groups at C-16
OxidationJones reagent (CrO₃/H₂SO₄)Convert hydroxyl to carbonyl
PurificationReverse-phase HPLC (C18 column)Isolate enantiomerically pure product

Biochemical Interactions

dmPGE2 primarily interacts with G protein-coupled receptors (GPCRs), notably EP1 and EP4 subtypes, through:

  • Receptor Binding : The cyclopentane ring and C-11 hydroxyl group facilitate hydrogen bonding with EP receptor active sites .

  • cAMP Modulation : EP4 receptor activation increases intracellular cAMP levels, suppressing immune responses and promoting stem cell proliferation .

Table 2: Receptor-Specific Effects

ReceptorSignaling PathwayBiological Outcome
EP1Ca²⁺ mobilizationSmooth muscle contraction
EP4cAMP/PKAAnti-inflammatory, stem cell amplification

Stability and Degradation

  • Thermal Stability : Decomposes above 100°C due to β-ketol rearrangement.

  • pH Sensitivity : Stable in neutral pH (6–8) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions.

  • Oxidative Degradation : Susceptible to peroxidation at the C-13,14 double bond, mitigated by antioxidant additives.

Functional Assays and Analytical Data

  • Binding Affinity : EP4 receptor binding (Kd = 12 nM) measured via radioligand displacement assays .

  • Enzymatic Inhibition : Reduces cyclooxygenase-2 (COX-2) activity by 40% at 10 µM in macrophage cultures .

  • Metabolic Half-Life : 2.3 hours in human plasma, extended compared to native PGE2 (0.5 hours) .

Preparation Methods

Protection of PGF2α Derivatives

The 11- and 15-hydroxyl groups of PGF2α are protected to prevent oxidation at these sites. Common protecting groups include:

  • Trimethylsilyl (TMS) : Provides steric hindrance and ease of removal.

  • Tetrahydropyranyl (THP) : Stabilizes the molecule under acidic conditions.

  • Triethylsilyl (TES) : Offers intermediate stability between TMS and bulkier groups.

Example Protocol :

  • Reactant : PGF2α (0.025 mol) dissolved in dimethyl sulfoxide (DMSO, 50 mL).

  • Protecting Agent : Triethylamine (23 mL) and sulfur trioxide-pyridine complex (12 g, 0.075 mol).

  • Conditions : Nitrogen atmosphere, 20–25°C, 30-minute reaction time.

  • Outcome : >95% conversion to protected PGF2α, confirmed by thin-layer chromatography (TLC).

Oxidation to PGE2 Intermediate

The 9-hydroxyl group is oxidized to a ketone using sulfur trioxide-pyridine in DMSO. This step requires precise temperature control to avoid overoxidation.

Optimized Oxidation Conditions :

ParameterValue
Oxidizing AgentSulfur trioxide-pyridine (3 eq)
SolventDMSO (3–6 mL/g substrate)
Temperature20–25°C
Reaction Time30 minutes
Quenching AgentAqueous citric acid (pH 3)
Yield85–90%

The use of DMSO as both solvent and mild oxidizing agent minimizes side reactions. Quenching with citric acid ensures protonation of residual bases and facilitates product isolation.

Introduction of 16-Methyl Groups

Methyl groups are introduced at the 16-position via alkylation or Grignard reactions . A patented method employs:

  • Methylating Agent : Methyl iodide (2 eq) in tetrahydrofuran (THF).

  • Base : Sodium hydride (NaH) at 0°C.

  • Reaction Time : 2 hours.

  • Yield : 70–75% after purification.

Critical Note : Steric hindrance at the 16-position necessitates excess methylating agent and prolonged reaction times.

Deprotection and Final Purification

Deprotection of the 11- and 15-hydroxyl groups is achieved using:

  • Acidic Conditions : 50% aqueous citric acid in THF (50°C, 1–2 hours).

  • Workup : Ethyl acetate extraction followed by silica gel chromatography.

Purification Data :

StepConditionsPurityYield
Silica Gel Chromatography3–9% methanol/dichloromethane95%65%
RecrystallizationEthyl acetate/hexane (1:2)98.5%70%

Recrystallization at 16–18°C enhances crystal formation, reducing solvent waste compared to traditional ether-based systems.

Industrial-Scale Production and Green Chemistry

The patent CN103373947A highlights a green synthesis approach with the following advantages:

  • Solvent Selection : Ethyl acetate and hexane replace toxic ethers.

  • Acid Quenching : Citric acid (non-hazardous) replaces hydrochloric or sulfuric acid.

  • Waste Reduction : Column chromatography is minimized through recrystallization optimization.

Scale-Up Challenges :

  • Temperature Control : Exothermic reactions require jacketed reactors for heat dissipation.

  • Cost Efficiency : Silica gel consumption is reduced by 40% using gradient elution.

Analytical Characterization

Quality control relies on:

  • HPLC : C18 column, methanol/water (75:25), UV detection at 205 nm.

  • NMR : Confirmation of methyl group integration at δ 1.2–1.4 ppm.

  • Mass Spectrometry : ESI-MS m/z 397.2 [M+H]+ for 16,16 dm PGE2.

Applications and Pharmacological Relevance

16,16 dm PGE2’s stability makes it suitable for:

  • Radiation-Induced Alopecia : Topical application (10 µg/mL) preserves hair follicles in murine models.

  • Gastrointestinal Protection : Orally active at 1–5 mg/kg doses due to resistance to β-oxidation .

Q & A

Q. How can researchers critically appraise conflicting mechanistic studies on this compound?

  • Methodological Answer : Assess internal validity using ROBINS-I (Risk Of Bias In Non-randomized Studies) criteria. Scrutinize blinding practices, randomization, and confounding controls. For in vitro studies, evaluate cell line authentication (e.g., STR profiling) and mycoplasma testing. Replicate key experiments in independent labs to verify robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.